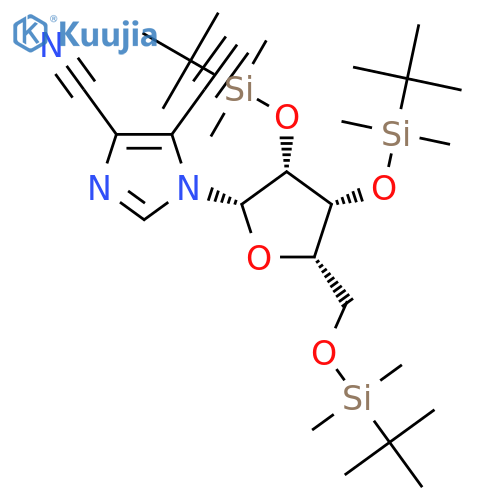

Cas no 147212-83-7 (5-Ethynyl-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile)

5-Ethynyl-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 5-Ethynyl-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl--D-ribofuranosyl)-imidazo-4-carbonitrile

- 5-Ethynyl-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile

- 5-Ethynyl-1-(2',3',5'-tri-O-tert-butyldiMethylsilyl-β-D-ribofuranosyl)iMidazo-4-carbonitrile

- 5-ethynyl-1-(2,3,5-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazole-4-carbonitrile

- 5-ETHYNYL-1-(2’,3’,5’-TRI-O-TERT-BUTYLDIMETHYLSILYL-ß-D-RIBOFURANOSYL)IMIDAZO-4-CARBONITRILE

- 5-ETHYNYL-1-(2',3',5'-TRI-O-TBDMS-BETA-D-RIBOFURANOSYL)-IMIDAZO-4-CARBONITRILE

- 5-ETHYNYL-1-(2',3',5'-TRI-O-TERT-BUTYLDIMETHYLSILYL-B-D-RIBOFURANOSYL)IMIDAZO-4-CARBONITRILE

- 5-Ethynyl-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-Beta-D-ribofuranosyl)imidazo-4-carbonitrile

- 5-ETHYNYL-1-(2',3',5'-TRI-O-TERT-BUTYLDIMETHYLSILYL-SS-D-RIBOFURANOSYL)IMIDAZO-4-CARBONITRILE

- 5-Ethynyl-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-

- 5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-β-D-ribofuranosyl)-imidazo-4-carbonitrile

- 5-Ethynyl-1-[2,3,5-tris-O-[(1,1-diMethylethyl)diMethylsilyl]-β-D-ribofuranosyl]-1H-iMidazole-4-carbonitrile

- 147212-83-7

- J-008328

- 1-[(2S,3R,4R,5S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-ethynylimidazole-4-carbonitrile

- AKOS030241844

-

- インチ: InChI=1S/C29H53N3O4Si3/c1-17-22-21(18-30)31-20-32(22)26-25(36-39(15,16)29(8,9)10)24(35-38(13,14)28(5,6)7)23(34-26)19-33-37(11,12)27(2,3)4/h1,20,23-26H,19H2,2-16H3/t23-,24+,25+,26-/m0/s1

- InChIKey: RJVWHBXVWDAUNX-QUMGSSFMSA-N

- ほほえんだ: CC(C)(C)[Si](C)(C)OC[C@H]1[C@H]([C@H]([C@H](O1)n2cnc(c2C#C)C#N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 591.33400

- どういたいしつりょう: 591.33438678g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 39

- 回転可能化学結合数: 12

- 複雑さ: 962

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.5Ų

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ゆうかいてん: 94-96°C

- ふってん: 586.7±50.0 °C at 760 mmHg

- ようかいど: Dichlormethane, Ethyl Acetate

- PSA: 78.53000

- LogP: 7.43608

- じょうきあつ: 0.0±1.6 mmHg at 25°C

5-Ethynyl-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Ethynyl-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E932620-10mg |

5-Ethynyl-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile |

147212-83-7 | 10mg |

$322.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-221025-5mg |

5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-β-D-ribofuranosyl)-imidazo-4-carbonitrile, |

147212-83-7 | 5mg |

¥2557.00 | 2023-09-05 | ||

| TRC | E932620-2mg |

5-Ethynyl-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile |

147212-83-7 | 2mg |

$104.00 | 2023-05-18 | ||

| TRC | E932620-50mg |

5-Ethynyl-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile |

147212-83-7 | 50mg |

$1384.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-221025-5 mg |

5-Ethynyl-1-(2',3',5'-tri-O-TBDMS-β-D-ribofuranosyl)-imidazo-4-carbonitrile, |

147212-83-7 | 5mg |

¥2,557.00 | 2023-07-11 | ||

| TRC | E932620-5mg |

5-Ethynyl-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile |

147212-83-7 | 5mg |

$178.00 | 2023-05-18 | ||

| TRC | E932620-25mg |

5-Ethynyl-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile |

147212-83-7 | 25mg |

$770.00 | 2023-05-18 |

5-Ethynyl-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile 関連文献

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

5-Ethynyl-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrileに関する追加情報

5-Ethynyl-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile: A Novel Compound with Potential Applications in Biomedical Research

5-Ethynyl-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile is a synthetic oligonucleotide analog that has garnered significant attention in the field of molecular biology and pharmaceutical sciences. With the CAS No. 147212-83-7 as its unique identifier, this compound represents a critical advancement in the development of nucleic acid-based therapeutics. The molecule combines the structural features of β-D-ribofuranosyl with a tert-butyldimethylsilyl protecting group, creating a versatile platform for various biomedical applications. Recent studies have highlighted its potential in RNA interference, gene editing, and targeted drug delivery systems.

The 5-ethynyl functional group at the terminal position of the molecule is particularly noteworthy. This group not only facilitates efficient chemical conjugation but also enhances the molecule's stability in biological environments. The imidazo-4-carbonitrile core structure contributes to the compound's unique pharmacological properties, making it a promising candidate for the design of novel therapeutic agents. Researchers have begun to explore its role in RNA-based therapies, where its ability to bind to specific RNA sequences could enable precise modulation of gene expression.

Recent advancements in synthetic oligonucleotide chemistry have led to the development of modified nucleosides like 5-Ethynyl-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile. These modifications aim to overcome the limitations of traditional nucleic acids, such as rapid degradation by nucleases and poor cellular uptake. The tert-butyldimethylsilyl protecting groups on the 2',3',5' positions of the ribose sugar provide enhanced chemical stability, allowing the molecule to remain intact until it reaches its target site within the cell.

One of the most exciting applications of this compound is in the field of gene editing. The 5-ethynyl group can be utilized for click chemistry reactions, enabling the attachment of various functional groups or therapeutic agents. This property has been leveraged in the development of CRISPR-Cas9-based gene editing tools, where the compound serves as a versatile linker between the guide RNA and the Cas9 enzyme. Recent studies have demonstrated that this approach can significantly improve the efficiency and specificity of gene editing processes.

The β-D-ribofuranosyl backbone of the molecule is another key feature that contributes to its biocompatibility. Unlike traditional DNA or RNA, which can trigger immune responses, this modified structure minimizes the risk of off-target effects. This characteristic is particularly important in the context of RNA interference (RNAi) therapies, where the compound can be used to silence specific genes without affecting other cellular processes. Researchers have reported that this compound exhibits high specificity and low toxicity in preclinical models.

In the realm of targeted drug delivery, the 5-Ethynyl-3'-O-(2'-O-tert-butyldimethylsilyl)-β-D-ribofuranosyl moiety has shown promise in the design of nanoparticle-based delivery systems. The tert-butyldimethylsilyl groups can be selectively removed under physiological conditions, allowing the release of the therapeutic payload at the target site. This controlled release mechanism has been explored in the development of anticancer drugs, where the compound is used to deliver chemotherapeutic agents directly to tumor cells, reducing systemic toxicity.

Recent studies have also highlighted the potential of this compound in the field of diagnostic imaging. The 5-ethynyl group can be conjugated to imaging agents such as fluorescent dyes or radiolabeled compounds, enabling real-time monitoring of molecular interactions within cells. This application has been particularly relevant in the study of RNA-protein interactions, where the compound serves as a molecular probe to visualize dynamic processes in living systems.

The imidazo-4-carbonitrile core structure of the molecule has been the focus of several studies aimed at understanding its pharmacological properties. Researchers have found that this structure can modulate the activity of various enzymes and receptors, making it a valuable tool for drug discovery. The 5-Ethynyl-3'-O-(2'-O-tert-butyldimethylsilyl)-β-D-ribofuranosyl moiety has been shown to interact with RNA-binding proteins, influencing their ability to regulate gene expression. This interaction has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders and inflammatory conditions.

Another area of interest is the use of this compound in the development of antiviral therapies. The β-D-ribofuranosyl backbone can be modified to create RNA analogs that mimic viral RNA, thereby interfering with viral replication. This approach has been explored in the context of RNA viruses such as hepatitis C virus and human immunodeficiency virus (HIV). The tert-butyldimethylsilyl groups on the ribose sugar provide additional stability, allowing the compound to resist degradation by viral enzymes.

The 5-Ethynyl-3'-O-(2'-O-tert-butyldimethylsilyl)-β-D-ribofuranosyl structure has also been investigated for its potential in regenerative medicine. Researchers have explored its use in the development of stem cell therapies, where the compound can be used to modulate the expression of genes involved in cell differentiation. This application has been particularly relevant in the study of organ regeneration and neural repair, where the compound has shown promise in promoting tissue regeneration in animal models.

Despite its potential, the development of 5-Ethynyl-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile as a therapeutic agent faces several challenges. One of the primary obstacles is the need for efficient chemical synthesis and purification processes to ensure the molecule's stability and bioavailability. Additionally, further research is needed to fully understand its pharmacokinetic and pharmacodynamic properties in vivo. These challenges highlight the importance of continued research in the field of oligonucleotide chemistry.

Recent advancements in synthetic biology have opened new avenues for the application of this compound. The 5-ethynyl group can be used to create riboswitches, which are RNA-based regulatory elements that can control gene expression in response to specific environmental signals. This property has been exploited in the development of synthetic gene circuits, where the compound serves as a key component in the design of biological logic gates. These circuits have the potential to revolutionize the field of biotechnology and synthetic biology.

In conclusion, 5-Ethynyl-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile represents a significant advancement in the field of nucleic acid-based therapeutics. Its unique structure and functional groups make it a versatile platform for a wide range of biomedical applications, including gene editing, targeted drug delivery, and RNA interference. As research in this area continues to evolve, it is anticipated that this compound will play an increasingly important role in the development of novel therapeutic strategies for a variety of diseases.

For further information on the CAS No. 147212-83-7 and its applications, researchers are encouraged to consult recent publications in molecular biology, pharmaceutical sciences, and synthetic chemistry. The continued exploration of this compound's potential is likely to lead to groundbreaking discoveries in the field of biomedical research and drug development.

Key terms: 5-Ethynyl-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile, CAS No. 147212-83-7, oligonucleotide chemistry, gene editing, targeted drug delivery, RNA interference, synthetic biology, pharmaceutical sciences, molecular biology, biomedical research, drug development, RNA-binding proteins, RNA viruses, hepatitis C virus, human immunodeficiency virus (HIV), regenerative medicine, stem cell therapies, organ regeneration, neural repair, chemical synthesis, purification, pharmacokinetics, pharmacodynamics, synthetic gene circuits, biological logic gates, biotechnology.

147212-83-7 (5-Ethynyl-1-(2’,3’,5’-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)imidazo-4-carbonitrile) 関連製品

- 1599382-70-3(2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane)

- 2274869-78-0(tert-butyl N-({2-(methylamino)methylphenyl}methyl)carbamate)

- 2580224-77-5(2-(5-{(benzyloxy)carbonylamino}-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid)

- 899753-96-9(1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2228483-90-5(4-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)butanal)

- 557073-58-2(4-(5-{(pyridin-3-yl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)pyridine)

- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)

- 40435-42-5(2,2,5-trimethylhexan-1-ol)

- 1461704-70-0((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride)

- 2060034-91-3(ethyl 5-benzyl-octahydrofuro3,2-cpyridine-3a-carboxylate)